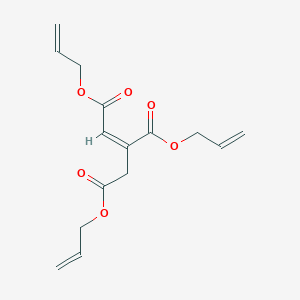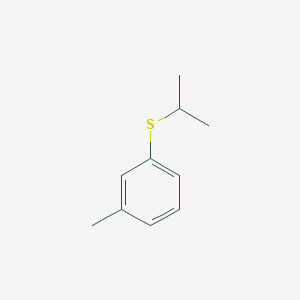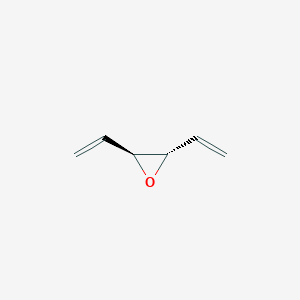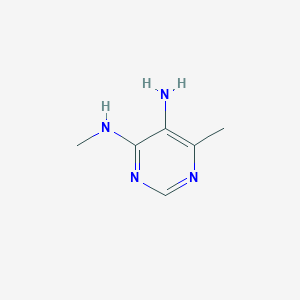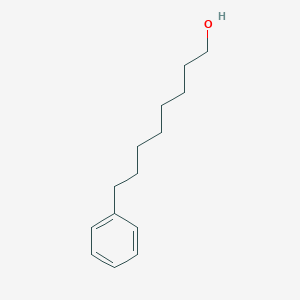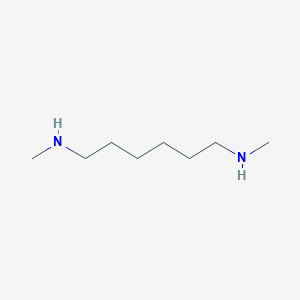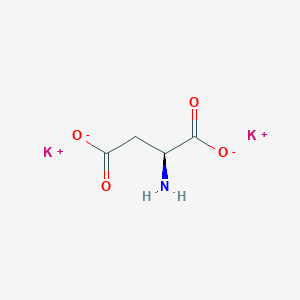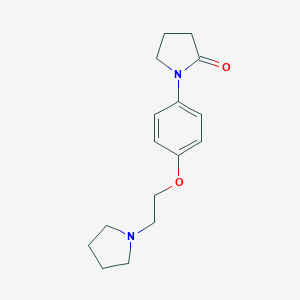
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, also known as N-phenylpyrrolidinone (NPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a cyclic amide containing a phenyl group and a pyrrolidine ring.
科学的研究の応用
NPP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NPP has been investigated for its ability to act as a prodrug for various drugs, including opioids. In materials science, NPP has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic electronics, NPP has been investigated for its potential use as a hole-transporting material in organic solar cells.
作用機序
The mechanism of action of NPP is not fully understood. However, it is believed that NPP acts as a prodrug for various drugs, including opioids. When NPP is metabolized in the body, it is converted into the active drug. In addition, NPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
NPP has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to have analgesic effects, which may be due to its ability to act as a prodrug for opioids. In addition, NPP has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
NPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various materials. However, NPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of NPP is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of NPP. One potential direction is the further investigation of its potential as a prodrug for various drugs, including opioids. In addition, NPP could be further studied for its potential use as a building block for the synthesis of polymers and other materials. Finally, the antioxidant properties of NPP could be further investigated for their potential therapeutic effects in various diseases.
合成法
NPP can be synthesized through a reaction between 1-phenyl-2-pyrrolidinone and 1-(2-bromoethoxy)-4-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through recrystallization.
特性
CAS番号 |
14053-08-8 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)- |
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-16-4-3-11-18(16)14-5-7-15(8-6-14)20-13-12-17-9-1-2-10-17/h5-8H,1-4,9-13H2 |
InChIキー |
ZERNUJININJBQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
その他のCAS番号 |
14053-08-8 |
同義語 |
1-[p-(2-Pyrrolizinoethoxy)phenyl]-2-pyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



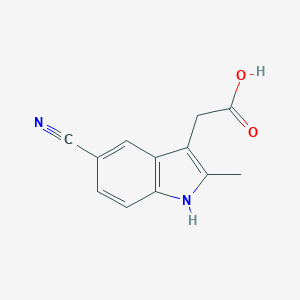

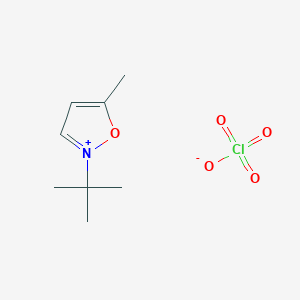
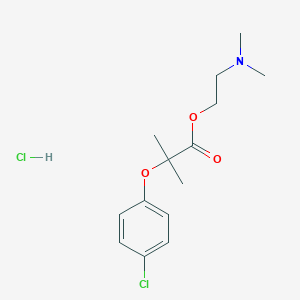
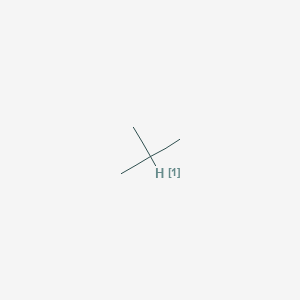

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
